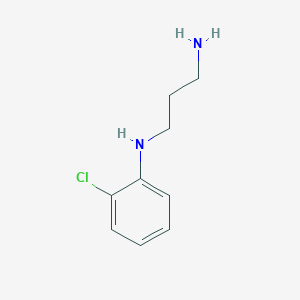
1,3-Propanediamine, N-(2-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N-(2-chlorophenyl)- is an organic compound with the molecular formula C9H15ClN2 It is a derivative of 1,3-propanediamine, where one of the hydrogen atoms is replaced by a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, N-(2-chlorophenyl)- can be synthesized through several methods. One common approach involves the reaction of 1,3-propanediamine with 2-chlorobenzaldehyde under specific conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1,3-propanediamine, N-(2-chlorophenyl)- may involve more efficient and scalable methods. This could include continuous flow reactors and the use of advanced catalysts to optimize yield and purity. The industrial process would also focus on minimizing waste and ensuring the safety of the production environment.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N-(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
1,3-Propanediamine, N-(2-chlorophenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-propanediamine, N-(2-chlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediamine: The parent compound without the 2-chlorophenyl group.
N-(3-chlorophenyl)-1,3-propanediamine: A similar compound with the chlorine atom in a different position on the phenyl ring.
N-(2-bromophenyl)-1,3-propanediamine: A bromine-substituted analog.
Uniqueness
1,3-Propanediamine, N-(2-chlorophenyl)- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
24732-09-0 |
|---|---|
Molecular Formula |
C9H13ClN2 |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
N'-(2-chlorophenyl)propane-1,3-diamine |
InChI |
InChI=1S/C9H13ClN2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,12H,3,6-7,11H2 |
InChI Key |
PFNKJGFPZODLFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCCCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


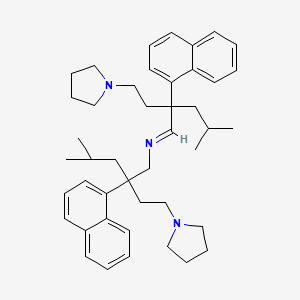
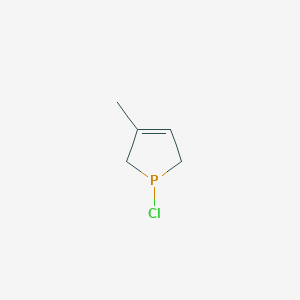

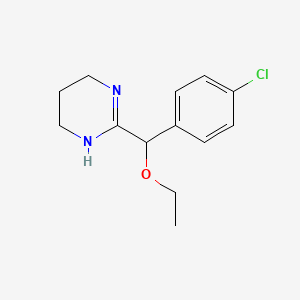




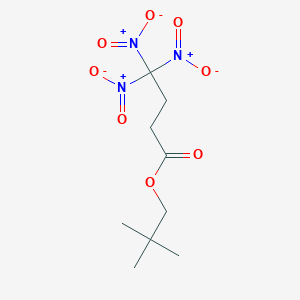
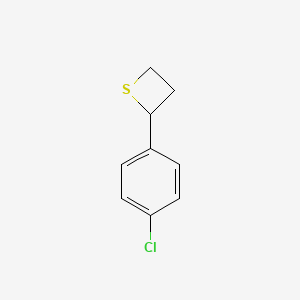
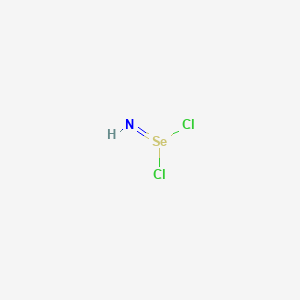
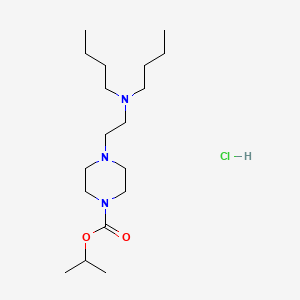
![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)
